1-(4-Methylphenyl)-4-phenylpiperidine
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Overview
Description
1-(4-Methylphenyl)-4-phenylpiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-methylphenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-4-phenylpiperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzyl chloride with phenylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-4-phenylpiperidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
1-(4-Methylphenyl)-4-phenylpiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-4-phenylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological conditions .
Comparison with Similar Compounds
1-(4-Methylphenyl)-1-propanol: Shares the 4-methylphenyl group but differs in the presence of a propanol backbone.
1-(4-Methylphenyl)ethanol: Contains a similar aromatic ring but with an ethanol backbone.
4-Methylpropiophenone: An aromatic ketone with a 4-methylphenyl group.
Uniqueness: 1-(4-Methylphenyl)-4-phenylpiperidine is unique due to its piperidine ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar aromatic groups but different backbones, making it valuable for specific applications in research and industry .
Properties
CAS No. |
207913-09-5 |
---|---|
Molecular Formula |
C18H21N |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4-phenylpiperidine |
InChI |
InChI=1S/C18H21N/c1-15-7-9-18(10-8-15)19-13-11-17(12-14-19)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3 |
InChI Key |
JYWDUSDJFUSKBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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